8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine

Synthetic Chemistry Cross-Coupling Reactivity

8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is a disubstituted fused heterocycle that serves as a versatile intermediate in medicinal chemistry. Its core imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in drug discovery, present in several marketed drugs.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
Cat. No. B11884387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=C(C2=N1)Br)N
InChIInChI=1S/C8H8BrN3/c1-5-7(10)12-4-2-3-6(9)8(12)11-5/h2-4H,10H2,1H3
InChIKeyUOUUQQAVBVMQHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine: A Key Heterocyclic Building Block for Kinase-Focused Libraries


8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is a disubstituted fused heterocycle that serves as a versatile intermediate in medicinal chemistry. Its core imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in drug discovery, present in several marketed drugs [1]. This specific compound features a bromine atom at the 8-position and a primary amine at the 3-position, establishing it as a strategic building block for generating libraries of compounds targeting kinases, particularly the phosphatidylinositol-3-kinase (PI3K) family, through fragment-growing strategies and late-stage functionalization [2].

8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine: Why Isomer and Substituent Swapping Fails in Downstream Applications


Indiscriminate substitution of this building block with other regioisomers, such as the 6-bromo or 5-bromo analogs, or with different halogens, is chemically contraindicated. Regioselective Pd-catalyzed cross-coupling reactions at the 8-position are highly sensitive to the specific electronic and steric environment, which is directly influenced by the adjacent 2-methyl and 3-amine groups [1]. Furthermore, SAR studies on imidazo[1,2-a]pyridine-based kinase inhibitors demonstrate that the position of the halogen determines the trajectory of the fragment growth, profoundly impacting target potency and selectivity for kinases like PI3Kα and CDK2 [2]. Using a non-equivalent isomer compromises the established synthetic route and the integrity of the planned structure-activity relationship.

Quantitative Differentiation Evidence for 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine


Superior Reactivity of 8-Bromo over 8-Chloro and 8-Iodo Analogues in Palladium-Catalyzed Suzuki Cross-Coupling

The differential reactivity of the 8-bromo derivative is a major advantage in synthesis. A systematic study on 8-haloimidazo[1,2-a]pyridines with a 2-substituent revealed a critical reactivity hierarchy for Suzuki coupling. The 8-bromo compound achieves high yields (typically >85%) with standard Pd(PPh3)4 catalysis, providing an optimal balance of reactivity and stability, whereas the 8-chloro analogue requires much harsher conditions and the 8-iodo analogue, while more reactive, is prone to deleterious side reactions and instability [1].

Synthetic Chemistry Cross-Coupling Reactivity

Regioselective Functionalization: 8-Bromo vs. 6-Bromo Isomer Directs Distinct Kinase Selectivity Profiles

The position of the bromine atom on the imidazo[1,2-a]pyridine scaffold dictates the exit vector for fragment growth and consequently the kinase selectivity profile. For compounds elaborated into PI3K inhibitors, derivatization from the 8-position via Suzuki coupling has been exploited to access potent and selective PI3Kα inhibitors [1]. In contrast, a parallel series of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate derivatives were specifically developed and shown to be active against tuberculosis, indicating a divergence in biological application based solely on the halogen's position .

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

High and Verifiable Purity Profile Minimizes Sunk Cost in Multi-Step Synthesis

Procurement from reputable vendors ensures a high-purity starting material, which is critical for multi-step synthesis. Analytical data from vendor certificates show that this compound can be reliably obtained with a purity of ≥98% (by HPLC) . This is benchmarked against the broader market where purity for custom-synthesized heterocyclic building blocks can be lower and less consistent. The 3-amino group is particularly sensitive, and impurities can lead to complex mixtures in subsequent acylation or reductive amination steps.

Analytical Chemistry Quality Control Procurement

High-Value Research Applications for 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine


Precision Synthesis of PI3Kα-Focused Compound Libraries

This building block is the optimal choice for constructing a library of PI3Kα inhibitors. The 8-bromo handle enables high-yielding, parallel Suzuki coupling to introduce diverse aromatic and heteroaromatic groups, a proven strategy that has generated potent (IC50 < 100 nM) kinase inhibitors [1]. Its use ensures the library is structurally distinct from those generated from other imidazopyridine isomers, focusing on a validated kinase pharmacophore.

Late-Stage Functionalization for Metabolic Stability Studies

The combination of the 2-methyl group and the reactive 3-amine allows for sequential, orthogonal functionalization. The 3-amine can be first derivatized (e.g., amidated) to tune pharmacokinetic properties, followed by late-stage Pd-catalyzed diversification at the 8-position [1]. This is a superior strategy to using a less reactive 8-chloro analog, which would limit the scope and yield of the final diversification step.

Structure-Activity Relationship (SAR) Studies on CDK and DYRK1A Inhibitors

For groups exploring the imidazo[1,2-a]pyridine space for kinase targets beyond PI3Ks, such as CDK2, DYRK1A, or CLK1, this compound serves as a crucial gateway intermediate. It allows medicinal chemists to map the chemical space around the 3,8-positions systematically, directly linking structural modifications to inhibitory activity at the micromolar level, as established in foundational SAR studies on this scaffold [2].

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